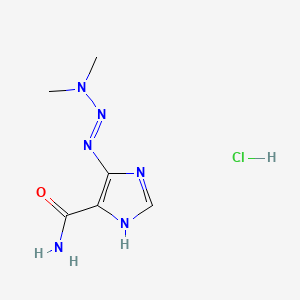

Dacarbazine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

17925-90-5 |

|---|---|

Fórmula molecular |

C6H11ClN6O |

Peso molecular |

218.64 g/mol |

Nombre IUPAC |

4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H10N6O.ClH/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;/h3H,1-2H3,(H2,7,13)(H,8,9);1H/b11-10+; |

Clave InChI |

JTLLDOORGJVYPT-ASTDGNLGSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dacarbazine hydrochloride; Dacarbazine HCl; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dacarbazine Hydrochloride in Melanoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (DTIC), an alkylating agent, has been a cornerstone in the treatment of metastatic melanoma for decades. Its efficacy, though modest, stems from its ability to induce cytotoxic DNA lesions in rapidly proliferating tumor cells. This technical guide provides a comprehensive overview of the core mechanism of action of dacarbazine, detailing its journey from a systemically administered prodrug to a potent DNA methylating agent. We will explore its metabolic activation, the specific nature of the DNA adducts formed, the subsequent cellular response, and the key mechanisms that drive tumor resistance. This document consolidates quantitative data, detailed experimental protocols, and visual pathways to serve as a resource for researchers in oncology and drug development.

Bioactivation: The Transformation of a Prodrug

Dacarbazine itself is pharmacologically inactive and requires a multi-step bioactivation process, primarily occurring in the liver, to exert its cytotoxic effects.[1][2]

Hepatic N-demethylation

The initial and rate-limiting step is the oxidative N-demethylation of dacarbazine by the cytochrome P450 (CYP) mixed-function oxidase system.[3][4][5][6] This reaction converts dacarbazine into an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC).[3][4][6][7] Subsequently, HMMTIC spontaneously eliminates a molecule of formaldehyde to yield the principal active metabolite, 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC).[3][4][6][7][8]

Key CYP isoenzymes involved in this process in humans are CYP1A1, CYP1A2, and CYP2E1.[1][3][4][5] Studies have shown that CYP1A2 is the predominant enzyme for hepatic metabolism of dacarbazine, while CYP2E1 contributes at higher substrate concentrations and CYP1A1 is involved in extrahepatic metabolism.[3][4][5][6] The significant inter-individual variability in the expression of these enzymes may partly explain the variable clinical response rates to dacarbazine.[6]

Generation of the Ultimate Alkylating Agent

MTIC is unstable at physiological pH and undergoes spontaneous decomposition.[6][7] It cleaves to form 5-aminoimidazole-4-carboxamide (AIC), a purine precursor that is excreted, and a highly reactive methyldiazonium ion (CH₃N₂⁺).[1][6][7] This electrophilic cation is the ultimate alkylating species responsible for the drug's cytotoxic activity.[1][9]

Caption: Metabolic activation cascade of dacarbazine from an inactive prodrug to the active methyldiazonium ion.

Core Mechanism: DNA Alkylation

The primary mechanism of dacarbazine's cytotoxicity is the methylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][9] The methyldiazonium ion is a powerful electrophile that readily attacks nucleophilic sites on DNA bases.

Formation of DNA Adducts

The primary targets for methylation are the purine bases, specifically guanine. The most clinically significant DNA adducts formed are:

-

O⁶-methylguanine (O⁶-meG): While a minor product, O⁶-meG is considered the most critical lesion for the cytotoxic and mutagenic effects of dacarbazine.[1][10] During DNA replication, O⁶-meG mispairs with thymine instead of cytosine. This G:T mismatch is recognized by the DNA mismatch repair (MMR) system. Persistent, futile attempts by the MMR system to repair this lesion can lead to DNA double-strand breaks, cell cycle arrest, and apoptosis.[1]

-

N⁷-methylguanine (N⁷-meG): This is the most abundant adduct formed.[1][10] While less directly cytotoxic than O⁶-meG, N⁷-meG can destabilize the glycosidic bond, leading to depurination and the formation of abasic sites, which can stall replication forks and induce DNA strand breaks.[10]

-

N³-methyladenine (N³-meA): This is another adduct formed, though its contribution to overall cytotoxicity is less characterized compared to guanine methylation.

Caption: Dacarbazine-induced DNA alkylation and subsequent activation of cell death pathways.

Mechanisms of Resistance in Melanoma

The clinical efficacy of dacarbazine is often limited by both intrinsic and acquired resistance.[11][12] Several mechanisms contribute to this resistance.

O⁶-Methylguanine-DNA Methyltransferase (MGMT)

The most significant mechanism of resistance is the expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[12][13][14] MGMT is a "suicide enzyme" that directly reverses the cytotoxic O⁶-meG lesion by transferring the methyl group from the guanine to one of its own cysteine residues.[12] This action restores the normal G:C pairing but inactivates the MGMT protein.[10] High levels of MGMT expression in melanoma cells can efficiently repair the dacarbazine-induced damage, preventing the activation of apoptotic pathways and conferring a high degree of resistance.[12][15][16]

Mismatch Repair (MMR) Deficiency

While the MMR system is critical for mediating the cytotoxicity of the O⁶-meG lesion, cells that are deficient in MMR (e.g., due to mutations in genes like MLH1) can become tolerant to dacarbazine. In these cells, the G:T mispair is not recognized, futile repair cycles are not initiated, and the cells can survive despite carrying a higher mutational load.

Other Resistance Pathways

-

Purine Metabolism: Recent studies suggest that alterations in purine metabolism, specifically involving the enzyme adenylosuccinate lyase (ADSL), may influence dacarbazine sensitivity.[17][18]

-

Induction of Pro-survival Factors: Dacarbazine treatment has been shown to cause transcriptional up-regulation of pro-angiogenic and pro-survival factors like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF) in melanoma cells, potentially creating an escape mechanism from the drug's cytotoxic effects.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to dacarbazine's mechanism and efficacy.

Table 1: Kinetic Parameters of Human CYP450 Isozymes in Dacarbazine Metabolism

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Primary Role |

|---|---|---|---|

| CYP1A1 | 595 | 0.684 | Extrahepatic Metabolism |

| CYP1A2 | 659 | 1.74 | Predominant Hepatic Metabolism |

| CYP2E1 | > 2800 | Not Determined | Hepatic Metabolism (High Substrate Conc.) |

Data sourced from Reid et al., Clinical Cancer Research, 1999.[3][4][5][6][7]

Table 2: Clinical Efficacy of Dacarbazine in Metastatic Melanoma

| Study Type | Comparison | Endpoint | Result |

|---|---|---|---|

| Meta-analysis (3 RCTs, n=1314) | Dacarbazine vs. Temozolomide | Disease Control Rate | No significant difference (RR=2.64, P=0.11) |

| Retrospective Study (n=31) | Dacarbazine + IL-2 | Overall Response Rate | 19.3% |

| Retrospective Study (n=31) | Dacarbazine + IL-2 | Median Overall Survival | 8.6 months |

| Retrospective Study (n=72) | Dacarbazine post-ICI vs. no prior ICI | Median Progression-Free Survival | 4.27 months vs. 2.04 months (P=0.03) |

Data compiled from multiple clinical studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of dacarbazine's mechanism of action.

Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of dacarbazine on melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Dacarbazine (DTIC) stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 40% DMF in 2% acetic acid with 16% SDS)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed melanoma cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of dacarbazine in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of dacarbazine. Include untreated wells as a control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol adapted from multiple sources.[1][3][6][7][11]

Protocol: Alkaline Comet Assay for DNA Damage

This protocol detects single-strand and double-strand DNA breaks induced by dacarbazine.

Materials:

-

Treated and control cells

-

Microscope slides (pre-coated with 1% normal melting point agarose)

-

Low Melting Point (LMP) Agarose (1% in PBS)

-

Cold Lysis Buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Cold Alkaline Unwinding/Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or DAPI)

-

Horizontal gel electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest cells (treated with dacarbazine for a specified time) and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at ~1 x 10⁵ cells/mL.

-

Embedding in Agarose: Mix ~25 µL of the cell suspension with ~75 µL of molten LMP agarose (held at 37°C). Quickly pipette the mixture onto a pre-coated slide and cover with a coverslip.

-

Solidification: Place the slide at 4°C for 10-15 minutes to solidify the agarose.

-

Cell Lysis: Gently remove the coverslip and immerse the slide in cold Lysis Buffer. Incubate at 4°C for at least 1 hour (or overnight), protected from light. This step removes cell membranes and cytoplasm, leaving behind nucleoids.

-

DNA Unwinding: Drain the lysis buffer and place the slide in a horizontal electrophoresis tank. Fill the tank with cold Alkaline Unwinding/Electrophoresis Buffer until the slides are just covered. Let the slides sit for 20-40 minutes at 4°C to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage of ~25V (~1 V/cm) for 30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization: After electrophoresis, gently drain the alkaline buffer and wash the slides three times for 5 minutes each with Neutralization Buffer at 4°C.

-

Staining: Drain the buffer and add a drop of DNA stain to the agarose gel.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Protocol adapted from multiple sources.[8][9][12]

Protocol: Detection of O⁶-methylguanine by UPLC-MS/MS

This protocol outlines the highly sensitive quantification of dacarbazine's key DNA adduct.

Materials:

-

DNA isolated from treated cells or tissues

-

Internal standard (e.g., a stable isotope-labeled version of O⁶-meG)

-

Hydrolysis solution (e.g., 0.1 N HCl)

-

UPLC system with a C18 column (e.g., BEH column)

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Mobile phase (e.g., 0.05% formic acid in water and acetonitrile)

Procedure:

-

DNA Isolation: Isolate genomic DNA from samples using a standard DNA extraction kit or protocol, ensuring high purity.

-

Acid Hydrolysis: Add a known amount of the internal standard to the DNA sample. Hydrolyze the DNA to release the purine bases by incubating in 0.1 N HCl at ~70°C for 30-60 minutes.

-

Sample Preparation: Neutralize and purify the hydrolysate, often using solid-phase extraction (SPE), to remove salts and other interfering substances.

-

UPLC Separation: Inject the prepared sample into the UPLC system. Separate the modified and unmodified bases using a gradient elution on a C18 column. For example, a mobile phase of 0.05% formic acid and a gradient of acetonitrile can be used at a flow rate of 0.1-0.2 mL/min.

-

MS/MS Detection: Analyze the column eluent using the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition for O⁶-meG: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 166 → 149).

-

MRM Transition for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Quantification: Create a calibration curve using known amounts of O⁶-meG standard. Quantify the amount of O⁶-meG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol adapted from multiple sources.[2][4][5][17]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Based Approach to Study the Kinetics of O6-Alkylguanine DNA Alkyltransferase Mediated Repair of O6-pyridyloxobutyl-2′-deoxyguanosine Adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneticeducation.co.in [geneticeducation.co.in]

- 10. Use of New Techniques in Addition to IHC Applied to the Diagnosis of Melanocytic Lesions, With Emphasis on CGH, FISH, and Mass Spectrometry | Actas Dermo-Sifiliográficas [actasdermo.org]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. Immunohistochemistry for Skin Cancers: New Insights into Diagnosis and Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. Quantitative Analysis of Immunohistochemistry in Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 17. neb.com [neb.com]

- 18. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dacarbazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (DTIC), a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma, is a synthetic triazene derivative that functions as a DNA alkylating agent. Its efficacy is contingent on its metabolic bioactivation in the liver, a process central to its mechanism of action. This technical guide provides a comprehensive overview of the core chemical principles of dacarbazine, detailing its synthesis pathway, critical chemical properties, and the experimental protocols necessary for its preparation and characterization. This document is intended to serve as a vital resource for researchers and professionals engaged in oncology drug discovery and development.

Chemical Synthesis Pathway

The predominant and most efficient synthesis of dacarbazine is a two-step process commencing with the diazotization of 5-aminoimidazole-4-carboxamide. This is followed by a coupling reaction with dimethylamine.[1][2]

Step 1: Diazotization of 5-Aminoimidazole-4-carboxamide The initial step involves the conversion of the primary amino group of 5-aminoimidazole-4-carboxamide into a diazonium salt. This is achieved by treating the starting material with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3][4] The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[4]

Step 2: Coupling with Dimethylamine The resulting 5-diazoimidazole-4-carboxamide intermediate is then immediately reacted with dimethylamine.[1][5] The dimethylamine acts as a nucleophile, attacking the diazonium salt to form the stable triazene linkage, yielding dacarbazine.

Chemical and Physical Properties

Dacarbazine is a white to ivory-colored crystalline solid.[6] It is notably sensitive to light and heat, which can cause decomposition.[7] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(3,3-Dimethyl-1-triazen-1-yl)-1H-imidazole-4-carboxamide | [5] |

| CAS Number | 4342-03-4 | [5] |

| Molecular Formula | C₆H₁₀N₆O | [5][8] |

| Molecular Weight | 182.18 g/mol | [8][9] |

| Appearance | Colorless to ivory-colored solid | [6] |

| Melting Point | 250-255 °C (decomposes explosively) | [7] |

| Solubility | Slightly soluble in water and ethanol. | [10] |

| pKa | 4.42 | [7] |

| Stability | Light-sensitive; undergoes rapid photodecomposition. Sensitive to oxidation. | [7] |

Bioactivation and Mechanism of Action

Dacarbazine is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body.[2][11] The bioactivation occurs primarily in the liver, catalyzed by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1).[5] This process involves N-demethylation to form the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[5] MTIC is a potent DNA alkylating agent. It releases a methyl diazonium ion, which then transfers a methyl group to nucleophilic sites on DNA bases, particularly the O⁶ and N⁷ positions of guanine.[11] This methylation leads to DNA damage, inhibition of DNA replication and protein synthesis, and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]

Experimental Protocols

Synthesis of Dacarbazine

This protocol is a generalized procedure based on established chemical principles. Researchers should consult specific literature and exercise appropriate safety precautions.

Materials:

-

5-aminoimidazole-4-carboxamide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Anhydrous Dimethylamine

-

Methanol

-

Distilled Water

-

Ice

-

Standard laboratory glassware (three-neck flask, dropping funnel, magnetic stirrer, etc.)

-

Filtration apparatus

Procedure:

-

Preparation of Amine Salt Solution: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, suspend 5-aminoimidazole-4-carboxamide in distilled water. Cool the mixture to 0-5 °C using an ice bath. Slowly add a molar excess (approx. 2.5-3 equivalents) of concentrated hydrochloric acid while maintaining the low temperature. Stir until a clear solution is obtained.

-

Diazotization: Dissolve a slight molar excess (approx. 1.1 equivalents) of sodium nitrite in cold distilled water. Add this solution dropwise to the cold amine salt solution from step 1. The temperature must be strictly maintained between 0-5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

-

Coupling Reaction: In a separate vessel, prepare a solution of anhydrous dimethylamine in methanol. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution from step 2 to the dimethylamine solution with vigorous stirring. A precipitate should form.

-

Isolation and Purification: Allow the reaction to proceed for an additional 30-60 minutes in the ice bath. Collect the precipitated solid by vacuum filtration. Wash the crude product with cold water and then with a small amount of cold methanol to remove unreacted starting materials and salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the purified dacarbazine under vacuum, protected from light.

Characterization: Stability-Indicating HPLC Method

This protocol is adapted from validated methods for assessing the stability of dacarbazine.

Objective: To quantify dacarbazine and its degradation products under various stress conditions.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid, pH adjusted to 5) and an organic solvent (e.g., acetonitrile) in a 90:10 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 323 nm.

-

Temperature: Ambient (e.g., 30 °C).

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of dacarbazine reference standard in a suitable diluent (e.g., acetonitrile:water 1:1 v/v). Prepare a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 25-150 µg/mL).

-

Sample Preparation (Stress Studies):

-

Acid Degradation: Dissolve a known amount of dacarbazine in 1N HCl and heat (e.g., at 60 °C for 6 hours). Neutralize the solution and dilute to a known concentration with the mobile phase.

-

Base Degradation: Dissolve dacarbazine in 0.1N NaOH and keep at room temperature (e.g., for 2 hours). Neutralize and dilute as above.

-

Oxidative Degradation: Dissolve dacarbazine in a solution of 3% hydrogen peroxide (H₂O₂) and heat (e.g., at 50 °C for 45 minutes). Dilute as above.

-

Thermal Degradation: Store solid dacarbazine in an oven at an elevated temperature. Dissolve and dilute a sample at specified time points.

-

Photolytic Degradation: Expose a solution of dacarbazine to UV light. Sample and dilute at specified time points.

-

-

Chromatographic Analysis: Inject equal volumes of the standard and stressed sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the dacarbazine peak based on its retention time (approximately 2.7 minutes under these conditions) compared to the standard. Calculate the percentage of degradation by comparing the peak area of dacarbazine in the stressed samples to that of an unstressed control sample. The appearance of new peaks will indicate the formation of degradation products.

Conclusion

This guide has detailed the synthesis, chemical properties, and mechanism of action of dacarbazine, providing a foundational resource for scientific professionals. The synthesis, rooted in classical diazonium chemistry, yields a molecule whose therapeutic potential is unlocked through hepatic metabolism. Understanding these core principles, from the reaction flask to the cellular level, is paramount for the ongoing development of novel anticancer agents and the optimization of existing therapeutic regimens. The provided protocols offer a starting point for the practical synthesis and analysis of this important chemotherapeutic drug.

References

- 1. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Diazotisation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Dacarbazine - Wikipedia [en.wikipedia.org]

- 6. Spectrometric Results of Process Variations in Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dacarbazine | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)- [webbook.nist.gov]

- 10. Formulation of Dacarbazine-loaded Cubosomes. Part III. Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Function of Dacarbazine

Dacarbazine, sold under brand names such as DTIC-Dome, is a pivotal chemotherapeutic agent primarily utilized in the management of metastatic melanoma and Hodgkin's lymphoma.[1][2] This guide provides a detailed examination of its molecular characteristics, mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Molecular Structure and Physicochemical Properties

Dacarbazine, with the IUPAC name 5-(3,3-Dimethyl-1-triazenyl)imidazole-4-carboxamide, is a synthetic analog of the naturally occurring purine precursor 5-amino-1H-imidazole-4-carboxamide (AIC).[1][3] Its structure features an imidazole ring, a carboxamide group, and a dimethyltriazene moiety.

| Property | Value | Reference |

| Molecular Formula | C6H10N6O | [1] |

| Molar Mass | 182.187 g·mol−1 | [1] |

| CAS Number | 4342-03-4 | [1] |

| Appearance | White to yellow solid | [4] |

| Solubility | Soluble in DMSO to 10 mM | [5] |

Mechanism of Action: A Prodrug's Journey to Cytotoxicity

Dacarbazine is a non-cell cycle specific alkylating agent that functions as a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[6][7]

-

Hepatic Activation: Following intravenous administration, dacarbazine is metabolized in the liver by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) through N-demethylation.[7] This process converts dacarbazine into its primary active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[6][7]

-

Formation of the Methyl Diazonium Ion: MTIC is a short-lived species that spontaneously breaks down to form 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive electrophile, the methyl diazonium ion.[8][9]

-

DNA Alkylation: The methyl diazonium ion is the ultimate cytotoxic species that alkylates DNA, primarily at the O6 and N7 positions of guanine residues.[6][7] This addition of a methyl group to the DNA base leads to the formation of DNA adducts, such as O6-methylguanine.[7]

-

Induction of Cell Death: The formation of these DNA adducts distorts the DNA double helix, interfering with DNA replication and transcription.[7][10] This damage triggers cell cycle arrest and, if the damage is irreparable, leads to programmed cell death (apoptosis).[7][10] The mispairing of O6-methylguanine with thymine instead of cytosine during DNA replication can also lead to futile DNA mismatch repair cycles, ultimately activating cell death pathways.[7]

Resistance to dacarbazine can be mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl groups from the O6 position of guanine, thus repairing the DNA damage.[7][11]

Pharmacokinetics and Clinical Efficacy

The clinical utility of dacarbazine is defined by its pharmacokinetic profile and its efficacy in specific malignancies.

| Parameter | Value | Reference |

| Administration | Intravenous | [1][10] |

| Bioavailability | 100% | [1] |

| Elimination Half-life | Biphasic: ~19 minutes (initial), ~5 hours (terminal) | [6][12] |

| Metabolism | Extensive hepatic metabolism | [1] |

| Excretion | ~40% unchanged in urine | [1][6] |

| Volume of Distribution | Exceeds total body water, suggesting tissue localization | [12] |

| Clearance (Total) | 15.4 ml/kg·min | [13] |

| Indication | Treatment Regimen | Response Rate | Reference |

| Metastatic Melanoma | Single agent | 15-20% | [14] |

| Hodgkin's Lymphoma | Part of ABVD regimen (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) | Varies with combination | [1] |

| Metastatic Melanoma | Dacarbazine-based combination therapies vs. Dacarbazine alone | Overall Response (RR=1.60), 1-Year Survival (RR=1.26) | [15] |

| Cell Line | IC50 Value (μg/mL) | Reference |

| B16F10 (mouse melanoma) | 1400 | [16] |

| T Lymphocytes | 50 | [4] |

| B Lymphocytes | 10 | [4] |

Experimental Protocols

A common laboratory synthesis of dacarbazine involves a two-step process:[17][18]

-

Step 1: Diazotization. 5-aminoimidazole-4-carboxamide is treated with nitrous acid (generated in situ from sodium nitrite and an acid, like hydrochloric acid) to form the diazonium salt, 5-diazoimidazole-4-carboxamide.[1][18] The reaction is typically carried out in an ice bath to maintain a low temperature.[8][19]

-

Step 2: Azo Coupling. The resulting diazonium salt is then reacted with anhydrous dimethylamine in a suitable solvent such as methanol to yield dacarbazine.[1][18]

This protocol allows for the quantification of dacarbazine and its metabolites in biological samples.

-

Sample Preparation: Plasma proteins are precipitated by adding ice-cold methanol to the plasma sample. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[20][21]

-

Chromatographic Conditions:

-

Column: A reversed-phase column such as a Zorbax SB-CN or Altima ODS (250mm x 4.6mm, 5µm) is used.[21][22]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 50 mM ammonium phosphate, pH 6.5) and an organic solvent like acetonitrile or methanol.[21][22] A typical ratio is 90:10 (aqueous:organic).[22]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[22]

-

Detection: UV detection is performed at a wavelength of approximately 323-329 nm.[22][23]

-

-

Quantification: The concentration of dacarbazine is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of the drug.

This colorimetric assay is used to assess the cytotoxic effects of dacarbazine on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., B16F10 melanoma cells) are seeded into 96-well plates at a density of approximately 5x10³ cells/well and allowed to adhere for 24 hours.[24]

-

Treatment: The cells are then treated with varying concentrations of dacarbazine and incubated for a specified period (e.g., 24, 48, or 72 hours).[24][25]

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[16]

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 560 nm.[16]

-

Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of dacarbazine that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Signaling Pathways Modulated by Dacarbazine

Recent research has indicated that dacarbazine can influence cellular signaling pathways beyond direct DNA damage. In melanoma cells, dacarbazine treatment has been shown to cause the transcriptional up-regulation of Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF).[14][26] This response may be a mechanism by which cancer cells escape the cytotoxic effects of the drug. The activation of IL-8 appears to be at least partially regulated by the mitogen-activated protein kinase (MAPK/ERK) signal transduction pathway.[14][26] Dacarbazine treatment can lead to the phosphorylation and activation of ERK, which in turn can increase the binding activity of transcription factors like activator protein 1 (AP-1) and nuclear factor-κB (NF-κB), driving the expression of pro-survival factors like IL-8.[14][26]

References

- 1. Dacarbazine - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. drugs.com [drugs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dacarbazine, DNA alkylating agent (CAS 4342-03-4) | Abcam [abcam.com]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 8. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mitomycin-c.com [mitomycin-c.com]

- 10. oncolink.org [oncolink.org]

- 11. Analysis of O(6)-methylguanine-DNA methyltransferase in melanoma tumours in patients treated with dacarbazine-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]

- 16. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epubl.ktu.edu [epubl.ktu.edu]

- 18. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 19. CN110305067A - A kind of optimum synthesis technique of anticancer drug Dacarbazine - Google Patents [patents.google.com]

- 20. Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. neuroquantology.com [neuroquantology.com]

- 23. rjptonline.org [rjptonline.org]

- 24. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 25. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dacarbazine causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of an Alkylating Agent: A Technical History of Dacarbazine

An In-depth Guide on the Historical Development and Discovery of Dacarbazine for Researchers, Scientists, and Drug Development Professionals.

Abstract

Dacarbazine (DTIC), an imidazole carboxamide derivative, represents a cornerstone in the chemotherapy of metastatic melanoma and Hodgkin's lymphoma. Its development is a landmark in the history of rational drug design, originating from the exploration of antimetabolites. This technical guide delineates the historical trajectory of dacarbazine, from its conceptualization and synthesis at Southern Research Institute in 1959 to its eventual FDA approval and establishment in clinical practice. We will detail the pivotal preclinical investigations, early clinical trial outcomes, and the elucidation of its mechanism of action as a DNA alkylating pro-drug. This document provides structured quantitative data, detailed experimental protocols representative of the discovery era, and visualizations of its metabolic activation and developmental workflow to offer a comprehensive resource for oncology and drug development professionals.

Discovery and Early Synthesis

The story of dacarbazine begins in the broader context of post-war cancer research, which was heavily focused on antimetabolites—compounds that mimic natural metabolites to interfere with cellular processes. Working under a US federal grant at Southern Research in Alabama, a team of scientists, including notable figures like John Montgomery, sought to synthesize novel purine analogs. In 1959, their work on imidazole derivatives led to the first synthesis of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide, which would later be known as dacarbazine.[1][2] The initial hypothesis was that it would function as a purine analog, but its ultimate mechanism of action proved to be different.

The development stemmed from earlier work on 5-aminoimidazole-4-carboxamide, a known precursor in purine biosynthesis. Researchers found that diazotization of this precursor created 5-diazoimidazole-4-carboxamide, a compound with marginal anti-tumor activity in murine models.[3] In an effort to enhance this activity, various derivatives were created, leading to the synthesis of dacarbazine (designated NSC-45388), which showed significantly more promising activity against a range of rodent neoplasms.[3]

Representative Chemical Synthesis Protocol

Step 1: Diazotization of 5-Aminoimidazole-4-carboxamide

-

Reactants: 5-Aminoimidazole-4-carboxamide is used as the starting material.

-

Procedure: The starting material is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) in an aqueous solution. A 20% excess of sodium nitrite is typically used.[5]

-

Reaction Conditions: The reaction is conducted at low temperatures (i.e., in an ice bath) to ensure the stability of the resulting diazonium salt.

-

Product: This reaction yields the intermediate, 5-diazoimidazole-4-carboxamide.

Step 2: Coupling with Dimethylamine

-

Reactants: The 5-diazoimidazole-4-carboxamide intermediate is reacted with anhydrous dimethylamine.

-

Procedure: The reaction is typically carried out in a solvent such as methanol.[5]

-

Product: The diazo group couples with dimethylamine to form the stable triazene moiety, yielding dacarbazine. The product can then be purified through recrystallization. The overall yield for this process is reported to be in the range of 76-86%.[4]

Preclinical Development and Mechanism of Action

Following its synthesis, dacarbazine (NSC-45388) underwent extensive preclinical evaluation. These studies, largely conducted at Southern Research Institute, demonstrated encouraging activity against various rodent tumor models, including leukemia L1210.[3]

The initial hypothesis of dacarbazine acting as a purine antimetabolite was soon revised. It was discovered that dacarbazine is, in fact, a pro-drug that requires metabolic activation.[6] It has no cytotoxic effect in itself. The activation occurs in the liver via microsomal cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1.[6][7][8][9]

The metabolic cascade proceeds as follows:

-

N-demethylation: Hepatic P450 enzymes catalyze an oxidative N-demethylation of dacarbazine. This forms an unstable carbinolamine intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC).[7][9][10]

-

Formation of MTIC: HMMTIC spontaneously eliminates a molecule of formaldehyde to yield 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the primary active metabolite.[1][7][9]

-

Generation of the Methylating Agent: MTIC is a short-lived species that quickly decomposes, releasing 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium ion.

This methyldiazonium ion is the ultimate alkylating species. It readily transfers a methyl group to nucleophilic sites on cellular macromolecules. Its primary cytotoxic effect is mediated through the methylation of DNA, particularly at the O6 and N7 positions of guanine residues. The formation of O6-methylguanine is particularly cytotoxic, as it leads to base mispairing with thymine during DNA replication, triggering futile DNA mismatch repair cycles, cell cycle arrest, and ultimately, apoptosis.[11]

Clinical Trials and Regulatory Approval

Following promising preclinical results, dacarbazine entered clinical trials in the late 1960s and early 1970s. The Southwest Oncology Group (SWOG) and the Eastern Cooperative Oncology Group (ECOG) were instrumental in its clinical evaluation.[12][13]

Early Phase I studies established a manageable toxicity profile, with nausea, vomiting, and myelosuppression (leukopenia and thrombocytopenia) being the major dose-limiting side effects.[12] Phase II studies demonstrated significant antitumor activity in several malignancies.

The most notable successes were observed in:

-

Malignant Melanoma: Dacarbazine became the first chemotherapeutic agent to show consistent, albeit modest, activity as a single agent. Early trials reported objective response rates ranging from 16% to 21%.[12][13][14]

-

Hodgkin's Disease: In patients with refractory Hodgkin's disease, dacarbazine showed a remarkable response rate of 56% in a Phase II study.[12] This led to its incorporation into combination chemotherapy regimens, most famously the ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) regimen, which remains a standard of care.

Based on this body of evidence, dacarbazine gained FDA approval in May 1975, marketed as DTIC-Dome.[1]

Summary of Key Historical Data

| Event / Parameter | Details | Year(s) | Reference(s) |

| Discovery | First synthesized at Southern Research Institute | 1959 | [1][2] |

| Preclinical Models | Demonstrated activity in murine neoplasms (e.g., L1210) | 1960s | [3] |

| Early Melanoma Trials (Single Agent) | Objective Response Rate: 16-21% | ~1970-1975 | [12][13] |

| Early Hodgkin's Disease Trials | Response Rate (refractory disease): 56% | ~1970-1975 | [12] |

| FDA Approval | Approved for medical use as DTIC-Dome | 1975 | [1] |

| Metabolic Activation Studies | Identification of CYP1A2 as the predominant activating enzyme | 1999 | [7][9] |

Experimental Workflow and Logical Development

The path of dacarbazine from laboratory bench to clinical application followed a logical, multi-stage progression characteristic of mid-20th-century drug development.

Conclusion

The historical development of dacarbazine is a testament to the systematic, albeit often serendipitous, nature of cancer drug discovery. Initially conceived as a purine analog, its true identity as an alkylating pro-drug was uncovered through meticulous preclinical and mechanistic studies. From its synthesis in 1959 to its approval in 1975, dacarbazine established a new, though limited, therapeutic option for metastatic melanoma and became an indispensable component of curative therapy for Hodgkin's lymphoma. Its story underscores the importance of academic and government-funded research in oncology and provides a valuable case study for drug development professionals on the pathway from chemical novelty to clinical staple.

References

- 1. Dacarbazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental studies at Southern Research Institute with DTIC (NSC-45388) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 7. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. DTIC (NSC-45388) studies in the southwest oncology group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eastern Cooperative Oncology Group studies with DTIC (NSC-45388) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sorafenib and dacarbazine as first-line therapy for advanced melanoma: phase I and open-label phase II studies - PMC [pmc.ncbi.nlm.nih.gov]

The Activation of the Prodrug Dacarbazine by Hepatic Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (DTIC), a cornerstone in the treatment of malignant melanoma and Hodgkin's lymphoma, is a prodrug that necessitates bioactivation to exert its cytotoxic effects. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system within the liver. This technical guide provides an in-depth exploration of the enzymatic activation of dacarbazine, detailing the metabolic pathways, the specific CYP isoforms involved, and the experimental methodologies used to elucidate this critical biotransformation. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

Introduction

Dacarbazine is an alkylating agent that requires metabolic conversion to its active form, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[1][2][3][4] This activation is a critical determinant of its therapeutic efficacy. The initial and rate-limiting step in this pathway is the N-demethylation of dacarbazine, a reaction catalyzed by specific cytochrome P450 enzymes predominantly located in the liver.[1][3][5] Understanding the nuances of this activation process, including the kinetic parameters of the involved enzymes and the experimental methods to study them, is paramount for optimizing dacarbazine therapy and for the development of novel, more efficiently activated analogs.

The Metabolic Activation Pathway of Dacarbazine

The bioactivation of dacarbazine proceeds through a two-step process:

-

Hydroxylation: Hepatic CYP enzymes catalyze the hydroxylation of one of the N-methyl groups of dacarbazine, forming an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMMTIC).[1][3]

-

Formation of MTIC: HMMTIC spontaneously decomposes, losing formaldehyde, to yield the active cytotoxic agent, MTIC.[1][3]

MTIC is a potent methylating agent that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This DNA alkylation triggers a cascade of events, including DNA damage, cell cycle arrest, and ultimately, apoptosis of cancer cells.

Below is a diagram illustrating the metabolic activation pathway of dacarbazine.

Key Liver Enzymes in Dacarbazine Activation

Extensive research has identified three primary cytochrome P450 isoforms responsible for the metabolic activation of dacarbazine:

-

CYP1A2: This is the predominant enzyme responsible for the hepatic metabolism of dacarbazine at therapeutic concentrations.[1][3][5]

-

CYP1A1: This isoform plays a more significant role in the extrahepatic metabolism of dacarbazine.[1][5]

-

CYP2E1: This enzyme contributes to dacarbazine metabolism, particularly at higher substrate concentrations.[1][3][5]

The relative contribution of these enzymes can vary between individuals due to genetic polymorphisms and induction or inhibition by co-administered drugs.

Quantitative Data on Dacarbazine Metabolism

The following tables summarize the key quantitative data related to the enzymatic activation of dacarbazine.

Table 1: Kinetic Parameters of Dacarbazine N-demethylation by Recombinant Human CYP450 Isoforms

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) |

| CYP1A1 | 595[1][5] | 0.684[1][5] |

| CYP1A2 | 659[1][5] | 1.74[1][5] |

| CYP2E1 | > 2800[1][5] | Not determined |

Table 2: Inhibition of Dacarbazine N-demethylation in Human Liver Microsomes

| Inhibitor | Target CYP(s) | Concentration (μM) | % Inhibition (approx.) |

| α-Naphthoflavone | CYP1A1, CYP1A2 | 20 | 60 |

| 200 | 85 | ||

| Quercetin | CYP1A2 | 20 | 50 |

| 200 | 75 | ||

| Chlorzoxazone | CYP2E1, CYP1A2 | 20 | 40 |

| 200 | 60 | ||

| Disulfiram | CYP2E1 | 20 | 30 |

| 200 | 50 |

Note: The percentage of inhibition is estimated from graphical data presented in Reid et al. (1999).

Table 3: Cytotoxicity of Dacarbazine and its Pyridine Analog

| Compound | EC50 (μM) in isolated rat hepatocytes |

| Dacarbazine | 56[6] |

| Pyridine Analog | 33[6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the activation of dacarbazine.

Preparation of Human Liver Microsomes

A general protocol for the preparation of human liver microsomes for in vitro drug metabolism studies is as follows:

-

Homogenization: Obtain human liver tissue and homogenize it in a cold buffer (e.g., 100 mM phosphate buffer, pH 7.4).[1][2]

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.[1][2]

-

Ultracentrifugation: Transfer the supernatant (S9 fraction) to an ultracentrifuge and spin at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.[1][2]

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use.[1]

Dacarbazine Metabolism Assay using Human Liver Microsomes

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 1 mg/mL protein), an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., 100 mM phosphate buffer, pH 7.4).[1]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[1]

-

Initiation of Reaction: Add dacarbazine (e.g., 500 µM) to initiate the metabolic reaction.[1]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., up to 60 minutes).[1]

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).[1]

-

Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant for analysis.

-

Analysis: Analyze the formation of dacarbazine metabolites (HMMTIC and MTIC) using a validated HPLC method.

Recombinant Human CYP450 Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing the specific recombinant human CYP450 isoform (e.g., CYP1A1, CYP1A2, or CYP2E1), a buffer, and the NADPH-regenerating system.

-

Substrate Addition: Add dacarbazine at various concentrations to determine kinetic parameters.

-

Incubation and Termination: Follow the same incubation and termination procedures as described for the human liver microsome assay.

-

Data Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

HPLC Analysis of Dacarbazine and its Metabolites

A validated reversed-phase HPLC method is crucial for the quantification of dacarbazine and its metabolites. A general protocol is as follows:

-

Chromatographic Column: Use a suitable C18 or CN column.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Use UV detection at a wavelength where dacarbazine and its metabolites have significant absorbance (e.g., 320-330 nm).

-

Quantification: Use a validated standard curve for each analyte to quantify their concentrations in the samples.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., melanoma cell lines) in a 96-well plate and allow them to adhere overnight.[7]

-

Drug Treatment: Treat the cells with various concentrations of dacarbazine (with or without a metabolic activation system like S9 fraction) or its active metabolite MTIC for a specified duration (e.g., 24-72 hours).[4][7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[7]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 or EC50 values.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures.

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UZ [thermofisher.com]

- 2. oyc.co.jp [oyc.co.jp]

- 3. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Dacarbazine's Triad of Inhibition: A Technical Guide to its Impact on DNA, RNA, and Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (DTIC), a cornerstone in the chemotherapy of malignant melanoma and Hodgkin's lymphoma, exerts its cytotoxic effects through a complex cascade of bioactivation and subsequent macromolecular sabotage. This technical guide provides an in-depth exploration of dacarbazine's primary mechanism of action: the inhibition of DNA, RNA, and protein synthesis. Through a detailed examination of its metabolic activation, DNA alkylation processes, and the downstream consequences on cellular machinery, this document serves as a comprehensive resource for researchers in oncology and drug development. Quantitative data on its inhibitory effects are presented in structured tables, and detailed experimental protocols are provided to facilitate further investigation. Visualizations of key pathways and experimental workflows are included to offer a clear and concise understanding of the core concepts.

Introduction

Dacarbazine is a synthetic triazene analogue that, despite its discovery over half a century ago, remains a clinically relevant antineoplastic agent. Its efficacy is rooted in its ability to function as a pro-drug, undergoing metabolic activation to become a potent DNA alkylating agent. This primary action on the genetic blueprint of cancer cells triggers a cascade of events, culminating in the disruption of essential cellular processes, including DNA replication, transcription, and translation. This guide delves into the technical specifics of how dacarbazine achieves this triad of inhibition.

Bioactivation of Dacarbazine: The Path to a Potent Alkylating Agent

Dacarbazine itself is an inactive compound. Its journey to becoming a cytotoxic agent begins in the liver, where it undergoes a series of enzymatic transformations.

-

Hepatic Metabolism: The bioactivation of dacarbazine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, specifically isoforms CYP1A1, CYP1A2, and CYP2E1.

-

Formation of MTIC: These enzymes catalyze the N-demethylation of dacarbazine to form the highly unstable and reactive intermediate, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).

-

Generation of the Methyldiazonium Ion: MTIC has a short half-life and spontaneously decomposes to 5-aminoimidazole-4-carboxamide (AIC), a purine precursor, and the ultimate alkylating species, the methyldiazonium ion (CH₃N₂⁺).

This bioactivation pathway is a critical determinant of dacarbazine's efficacy and is depicted in the signaling pathway below.

Dacarbazine [label = "Dacarbazine\n(Inactive Prodrug)", fillcolor = "#F1F3F4", fontcolor = "#202124"]; CYP [label = "CYP1A1, CYP1A2, CYP2E1\n(Liver Microsomal Enzymes)", fillcolor = "#F1F3F4", fontcolor = "#202124"]; MTIC [label = "MTIC\n(5-(3-methyl-1-triazeno)imidazole-4-carboxamide)", fillcolor = "#FBBC05", fontcolor = "#202124"]; Methyldiazonium [label = "Methyldiazonium Ion\n(Active Alkylating Agent)", fillcolor = "#EA4335", fontcolor = "#FFFFFF"]; AIC [label = "AIC\n(5-aminoimidazole-4-carboxamide)", fillcolor = "#F1F3F4", fontcolor = "#202124"];

Dacarbazine -> CYP [label = "N-demethylation", color = "#4285F4"]; CYP -> MTIC [color = "#4285F4"]; MTIC -> Methyldiazonium [label = "Spontaneous\nDecomposition", color = "#34A853"]; MTIC -> AIC [label = "Spontaneous\nDecomposition", color = "#34A853"]; }

The Core Mechanism: DNA Alkylation

The methyldiazonium ion generated from dacarbazine's bioactivation is a highly electrophilic species that readily reacts with nucleophilic sites on DNA bases. This process of DNA alkylation is the primary mechanism of dacarbazine's cytotoxicity.

-

Primary Targets: The main targets for methylation are the N7 and O6 positions of guanine residues in the DNA.

-

DNA Adduct Formation: The addition of a methyl group to these positions results in the formation of DNA adducts, such as 7-methylguanine and O6-methylguanine.

-

Consequences of DNA Adducts: These adducts distort the DNA double helix, leading to:

-

DNA Strand Breaks: The damaged DNA is prone to breakage during replication and transcription.

-

Cross-linking: In some instances, inter- and intra-strand cross-links can form, further disrupting DNA function.

-

Mispairing during Replication: O6-methylguanine can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.

-

The process of DNA alkylation and its immediate consequences are illustrated in the following diagram

Dacarbazine's Immunomodulatory Landscape in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (DTIC), a long-standing alkylating agent used in the treatment of melanoma, Hodgkin's lymphoma, and various sarcomas, has traditionally been valued for its cytotoxic properties.[1][2] However, a growing body of evidence reveals that its therapeutic efficacy is not solely dependent on direct tumor cell killing. Dacarbazine exerts significant immunomodulatory effects, capable of reshaping the tumor microenvironment and synergizing with modern immunotherapies. This technical guide provides an in-depth exploration of these effects, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways to offer a comprehensive resource for the scientific community. We will dissect its influence on innate and adaptive immunity, its impact on cytokine signaling, and its pivotal role in combination strategies that are redefining cancer treatment paradigms.

Core Mechanism of Action: Beyond Alkylation

Dacarbazine's primary mechanism involves its bioactivation in the liver to the reactive metabolite 5-(3-monomethyl-1-triazenyl)-1H-imidazole-4-carboxamide (MTIC), which then acts as an alkylating agent.[1][3] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage, cell cycle arrest, and apoptosis.[2][3] While this cytotoxic activity is well-characterized, it does not fully account for the clinical outcomes observed, particularly the synergistic effects seen when combined with immunotherapy.[4] Recent research has illuminated a secondary, immunogenic role that is critical to its function in modern oncology.

Immunomodulatory Effects of Dacarbazine

Contrary to the broadly immunosuppressive nature of many chemotherapies, dacarbazine initiates a cascade of immune-stimulating events.[1][3][5] However, studies indicate it does not promote the maturation of dendritic cells (DCs), inhibit immunosuppressive cells like regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), or directly trigger immunogenic cell death (ICD) through mechanisms like calreticulin exposure.[4] Its immunogenic properties are more nuanced, focusing on enhancing tumor cell recognition by the immune system.

Effects on Innate and Adaptive Immunity

Dacarbazine's most profound immunomodulatory effect is its ability to increase the susceptibility of tumor cells to immune-mediated destruction.[4][5] This is achieved through a sequential, multi-step process that bridges the innate and adaptive immune systems.

The key pathway involves:

-

Upregulation of NKG2D Ligands: Dacarbazine treatment induces stress on tumor cells, causing them to upregulate the expression of ligands for the Natural Killer Group 2, Member D (NKG2D) receptor on their surface.[4][5]

-

NK Cell Activation: These ligands are recognized by the NKG2D receptors on Natural Killer (NK) cells. This engagement activates the NK cells, enhancing their cytotoxic capabilities against the tumor cells and stimulating them to secrete Interferon-gamma (IFNγ).[4][5][6]

-

Enhanced Antigen Presentation: The secreted IFNγ acts on surviving, dacarbazine-resistant tumor cells, increasing their expression of Major Histocompatibility Complex (MHC) class I molecules.[4][5]

-

CD8+ T Cell-Mediated Lysis: The heightened MHC class I expression improves the presentation of tumor-associated antigens, making the cancer cells more visible and susceptible to recognition and lysis by tumor-specific cytotoxic CD8+ T lymphocytes.[4][5]

Impact on the Tumor Microenvironment

Dacarbazine also remodels the tumor microenvironment (TME). Studies have shown that in chemo-sensitive lesions, dacarbazine treatment upregulates genes related to stromal and immune responses.[7] This includes promoting T-cell infiltration and enhancing MHC class II expression.[7] Furthermore, treatment can lead to an increase in the local expression of pro-inflammatory cytokines such as IFNγ, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), contributing to a more inflamed, "hot" TME that is conducive to anti-tumor immunity.[6][8]

Conversely, some studies report that dacarbazine can induce melanoma cells to secrete Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF), which could be a potential mechanism of chemoresistance.[9]

Clinical Data & Combination Therapies

The immunomodulatory properties of dacarbazine provide a strong rationale for its use in combination with immune checkpoint inhibitors (ICIs). By increasing tumor antigen presentation, dacarbazine can potentially sensitize tumors to agents like anti-CTLA-4 (ipilimumab) and anti-PD-1 (nivolumab, pembrolizumab) antibodies.[4][10]

Dacarbazine in the Era of Immune Checkpoint Inhibitors

Clinical data supports the enhanced efficacy of dacarbazine in patients previously treated with ICIs, suggesting a priming effect of the initial immunotherapy. Retrospective studies have shown that patients receiving dacarbazine after progressing on ICIs have better outcomes than ICI-naïve patients.[11][12][13] This suggests dacarbazine may be a viable option after ICI failure, potentially by acting on a TME that has been favorably altered by prior immunotherapy.[14]

| Study Population | Treatment Arms | Key Metric | Result | Reference |

| 72 advanced melanoma patients | Dacarbazine after ICI (n=17) vs. Dacarbazine w/o prior ICI (n=55) | Median PFS | 4.27 months vs. 2.04 months (p=0.03) | [11] |

| Overall Response Rate (ORR) | 35.3% vs. 12.7% | [11] | ||

| 71 advanced melanoma patients | Dacarbazine after Pembrolizumab (n=55) vs. Dacarbazine only (n=16) | Median PFS | 3.9 months vs. 2.3 months | [13] |

| Median OS | 19.0 months vs. 6.8 months (p=0.003) | [13] |

Dacarbazine as a Comparator and Combination Partner

Dacarbazine has served as a benchmark control arm in pivotal trials establishing the superiority of modern immunotherapies. It is also being actively investigated as a combination partner with other agents, including cytokines and targeted therapies.[6][15][16][17]

| Trial / Analysis | Treatment Arms | Key Metric | Result | Reference |

| CheckMate 066 (Phase 3, untreated BRAF wild-type melanoma) | Nivolumab (n=210) vs. Dacarbazine (n=208) | 1-year Overall Survival (OS) Rate | 73% vs. 42% | [15] |

| Median Progression-Free Survival (PFS) | 5.1 months vs. 2.2 months | [15] | ||

| Overall Response Rate (ORR) | 40% vs. 14% | [15] | ||

| Meta-analysis (9 RCTs, 2,481 melanoma patients) | DTIC-based combination therapies vs. DTIC alone | Overall Response (Risk Ratio) | 1.60 (95% CI: 1.27-2.01) | [18] |

| 1-year Survival (Risk Ratio) | 1.26 (95% CI: 1.14-1.39) | [18] | ||

| Phase II Trial (metastatic melanoma) | L19-IL2 + Dacarbazine vs. Dacarbazine alone | Overall Response Rate (ORR) | 28% vs. data for single arm not isolated | [16][17] |

| 12-month Survival Rate (recommended dose) | 61.5% | [16] |

Experimental Protocols

Reproducing and building upon the research into dacarbazine's immunomodulatory effects requires robust experimental designs. Below are detailed methodologies for key experiments.

In Vivo Murine Melanoma Model

This protocol outlines a typical workflow to assess the in vivo anti-neoplastic and immunogenic effects of dacarbazine.

-

Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

-

Tumor Inoculation: 6-8 week old C57BL/6 mice are injected subcutaneously in the flank with 1x10^5 B16F10 cells suspended in 100 µL of phosphate-buffered saline (PBS).

-

Treatment Regimen: Once tumors reach a palpable size (e.g., 3-5 mm in diameter, typically 7-10 days post-inoculation), mice are randomized into treatment groups. Dacarbazine is administered intraperitoneally (i.p.) at a specified dose (e.g., 80 mg/kg) on a defined schedule (e.g., days 10, 13, 16 post-inoculation). Control groups receive vehicle (e.g., PBS).

-

Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Mouse body weight and general health are also monitored.

-

Immunological Analysis: At a predetermined endpoint (or when tumors reach a maximum size), mice are euthanized. Tumors and spleens are harvested.

-

Flow Cytometry: Single-cell suspensions from tumors and spleens are prepared. Cells are stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD11b, Gr-1) to quantify immune cell populations. Intracellular staining can be used for cytokines like IFNγ.

-

Immunohistochemistry (IHC): Tumor sections are stained to visualize immune cell infiltration (e.g., CD8+) and protein expression (e.g., MHC class I) within the tumor microenvironment.

-

Gene Expression Analysis: RNA is extracted from tumor tissue for quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression of genes related to immune response (e.g., Ifng, Tnf, Il6, MHC class I and NKG2D ligand genes).

-

Gene Expression Profiling of Tumor Biopsies

This protocol describes the methodology for analyzing transcriptional changes in patient tumor metastases before and after dacarbazine treatment.[6][7]

-

Biopsy Collection: Fine-needle aspirates or core biopsies are obtained from accessible cutaneous or superficial lymph node metastases from patients with advanced melanoma at baseline (pre-treatment) and at one or more time points following dacarbazine administration.

-

Sample Preservation: Biopsy tissue is immediately stabilized in an RNA-preserving solution (e.g., RNAlater) or flash-frozen in liquid nitrogen and stored at -80°C to maintain RNA integrity.

-

RNA Extraction: Total RNA is extracted from the tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

Transcriptome Analysis (Microarray or RNA-Seq):

-

Microarray: High-quality RNA is reverse-transcribed into cDNA, labeled with a fluorescent dye (e.g., Cy3), and hybridized to a whole-genome microarray chip (e.g., Agilent Whole Human Genome Oligo Microarray).

-

RNA-Sequencing: Ribosomal RNA is depleted from the total RNA sample, and the remaining RNA is used to construct a sequencing library. The library is then sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

-

Data Analysis: Raw data is processed, normalized, and analyzed to identify differentially expressed genes between pre- and post-treatment samples. Gene set enrichment analysis (GSEA) and pathway analysis are performed to identify biological pathways and functions (e.g., interferon-stimulated gene signatures, immune response pathways) that are significantly altered by dacarbazine treatment.

-

Validation: Key gene expression changes identified by the global profiling are validated using a targeted method like qRT-PCR on the same or an independent set of biopsy samples.

Conclusion and Future Directions

Dacarbazine, once considered a conventional cytotoxic agent, is now understood to be a potent immunomodulator. Its ability to enhance tumor cell visibility to both NK and T cells provides a compelling mechanism for its synergy with immune checkpoint inhibitors and its continued relevance in oncology.[4][5] The clinical observation that prior ICI therapy may enhance dacarbazine's efficacy opens up new therapeutic strategies for patients with resistant disease.[11][13]

Future research should focus on several key areas:

-

Biomarker Discovery: Identifying predictive biomarkers to determine which patients are most likely to benefit from dacarbazine's immunogenic effects, both as a monotherapy and in combination.

-

Optimizing Combinations: Investigating novel combination strategies, potentially involving targeted therapies or other immunomodulatory agents, to further exploit the immune-priming capabilities of dacarbazine.

-

Tumor Microenvironment Modulation: Delving deeper into dacarbazine's impact on the broader tumor microenvironment, including its effects on different stromal cell populations and the cytokine milieu, to better harness its therapeutic potential.[14]

By continuing to explore these multifaceted effects, the scientific community can fully leverage dacarbazine's capabilities, repositioning it from a historical chemotherapy drug to a key component of modern chemo-immunotherapy regimens.

References

- 1. Dacarbazine - Wikipedia [en.wikipedia.org]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. youtube.com [youtube.com]

- 4. Dacarbazine mediates antimelanoma effects via NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dacarbazine in melanoma: from a chemotherapeutic drug to an immunomodulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo profiling reveals immunomodulatory effects of sorafenib and dacarbazine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dacarbazine promotes stromal remodeling and lymphocyte infiltration in cutaneous melanoma lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemoimmunotherapy for melanoma with dacarbazine and 2,4-dinitrochlorobenzene elicits a specific T cell-dependent immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dacarbazine causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Impact of prior treatment with immune checkpoint inhibitors on dacarbazine efficacy in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

- 13. ascopubs.org [ascopubs.org]

- 14. Dacarbazine in the management of metastatic melanoma in the era of immune checkpoint therapy: a valid option or obsolete? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nivolumab improved survival vs dacarbazine in patients with untreated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A dose-escalation and signal-generating study of the immunocytokine L19-IL2 in combination with dacarbazine for the therapy of patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A phase II study of the L19IL2 immunocytokine in combination with dacarbazine in advanced metastatic melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Carcinogenicity Studies of Dacarbazine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine, an alkylating agent used in cancer chemotherapy, has been subject to extensive carcinogenicity testing in animal models. This technical guide provides a comprehensive overview of these studies, detailing the experimental protocols, quantitative outcomes, and the mechanistic basis for its carcinogenic activity. The findings consistently demonstrate that dacarbazine is carcinogenic in both rats and mice, inducing a variety of tumors at different tissue sites depending on the species, sex, and route of administration. This document synthesizes data from key studies to facilitate a deeper understanding of the carcinogenic risk profile of dacarbazine.

Introduction

Dacarbazine (DTIC) is a triazene prodrug that exerts its cytotoxic effects through the methylation of DNA.[1][2] While effective in treating certain malignancies such as melanoma and Hodgkin's lymphoma, its genotoxic nature raises concerns about its potential to induce secondary cancers.[1][3] Regulatory bodies like the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified dacarbazine as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[1][2][3] This guide delves into the pivotal animal carcinogenicity studies that form the basis of this classification.

Mechanistic Pathway of Dacarbazine Carcinogenicity

Dacarbazine is not directly carcinogenic but requires metabolic activation to become a potent alkylating agent. The process begins in the liver, where cytochrome P450 enzymes play a crucial role.

Metabolic Activation and DNA Adduct Formation

The metabolic activation of dacarbazine follows a well-defined pathway, leading to the formation of a reactive methylating agent that damages DNA.

Summary of Key Carcinogenicity Studies

Several key studies have defined the carcinogenic potential of dacarbazine in rodents. The following sections summarize the experimental designs and findings of these pivotal studies.

Intraperitoneal Administration Studies

Intraperitoneal injection has been a common route of administration in dacarbazine carcinogenicity studies.

This preliminary study was one of the first to demonstrate the carcinogenic effects of dacarbazine in both rats and mice.

Experimental Protocol:

-

Species/Strain: Sprague-Dawley rats and Swiss Webster mice.

-

Group Size: 25 animals per sex per group.

-

Dosing:

-